6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride
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Description
6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride is a useful research compound. Its molecular formula is C10H18Cl3N3 and its molecular weight is 286.63. The purity is usually 95%.
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Scientific Research Applications
Optical and Electrochemical Properties
Research on trisheterocyclic systems, including derivatives with electron-donating amino groups like piperidine, explores their structure-dependent and environment-responsive optical properties. A study by Palion-Gazda et al. (2019) examines the thermal, redox, UV–Vis absorption, and emission properties of compounds incorporating piperidine substituents. This investigation highlights the impact of such groups on the electronic properties of nitrogen-based π-deficient heterocycles, revealing insights into their potential use in materials science, particularly in the development of efficient emitters and fluorescence applications Palion-Gazda et al., 2019.
Antibacterial Activity
The synthesis and antibacterial properties of piperidine-containing compounds have been explored, revealing their potential in combating bacterial infections. A study by Merugu, Ramesh, and Sreenivasulu (2010) focused on the microwave-assisted synthesis of piperidine derivatives and their subsequent evaluation against bacterial strains. This research underscores the significance of piperidine as a core structure in developing new antibacterial agents, highlighting its relevance in medicinal chemistry Merugu et al., 2010.
Synthesis of Amino Acid Derivatives
Piperidine has been utilized in the synthesis of novel amino acid derivatives, indicating its versatility in organic synthesis. Research by Shilin, Voitenko, and Nechai (2019) demonstrates the development of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent. These compounds, explored for their potential biological activities, illustrate the broad applicability of piperidine in synthesizing biologically active substances, including those with therapeutic potential Shilin et al., 2019.
Transdermal Permeation Enhancers
The structural modification of hexanoic acid derivatives with piperidine and other tertiary amino groups has been studied for their activity as transdermal permeation enhancers. Research by Farsa, Doležal, and Hrabálek (2010) investigates a series of esters and amides designed to improve the transdermal delivery of therapeutic agents. This work highlights the potential of piperidine derivatives in enhancing the efficacy of topical formulations, marking a significant contribution to pharmaceutical technology Farsa et al., 2010.
Properties
IUPAC Name |
6-piperidin-1-ylpyridin-2-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13;;;/h4-6H,1-3,7-8H2,(H2,11,12);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHAOVWSYWOMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.